molecular formula C14H18FNO2 B567932 Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate CAS No. 1255574-58-3

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate

Cat. No.: B567932
CAS No.: 1255574-58-3
M. Wt: 251.301
InChI Key: RAUUQCXGNGJXEK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate (CAS: 1255574-58-3) is a carbamate derivative featuring a cyclopropane ring substituted with a 4-fluorophenyl group and a tert-butyl carbamate moiety. This compound is widely used in pharmaceutical and chemical research as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways . With a purity of ≥95%, it is commercially available for laboratory use and is stored at room temperature under standard conditions . Its structural uniqueness lies in the cyclopropane ring, which confers rigidity and metabolic stability, and the fluorine atom, which enhances electronic and lipophilic properties .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUUQCXGNGJXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682017
Record name tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-58-3
Record name tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Chloroformate Intermediate

The most widely documented method involves reacting 1-(4-fluorophenyl)cyclopropylamine with tert-butyl chloroformate under controlled conditions.

Reagents and Conditions:

  • Amine substrate: 1-(4-fluorophenyl)cyclopropylamine (1.0 equiv)

  • Chloroformate: tert-Butyl chloroformate (1.2 equiv)

  • Base: Triethylamine (1.5 equiv) or 4-methylmorpholine (1.1 equiv)

  • Solvent: Anhydrous dichloromethane or 1,2-dimethoxyethane

  • Temperature: 0–5°C during addition, room temperature for stirring (12–18 hours)

  • Work-up: Aqueous extraction (1 M NaOH, brine), drying (Na₂SO₄), and column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by the base’s role in deprotonating the amine (Figure 1). The fluorine substituent’s electron-withdrawing effect enhances the amine’s nucleophilicity, accelerating carbamate formation.

Yield Optimization:

  • Excess chloroformate (1.2–1.5 equiv) compensates for hydrolysis side reactions.

  • Low-temperature addition minimizes exothermic decomposition of chloroformate.

Alternative Routes: Isocyanate Coupling

A patent (WO2015/144290) details an isocyanate-based approach using tert-butyl isocyanate and 1-(4-fluorophenyl)cyclopropylamine:

Procedure:

  • Combine amine (1.0 equiv) with tert-butyl isocyanate (1.1 equiv) in tetrahydrofuran.

  • Stir at 25°C for 24 hours under nitrogen.

  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Advantages:

  • Avoids moisture-sensitive chloroformate intermediates.

  • Higher purity (>98%) due to crystalline product formation.

Limitations:

  • Longer reaction times (18–24 hours) compared to chloroformate method.

Industrial-Scale Production

Continuous Flow Synthesis

CN1300079C and WO2014203045A1 describe scalable processes using continuous flow reactors to enhance yield and safety:

Key Features:

  • Reactor type: Tubular plug-flow reactor with temperature zones (0–25°C).

  • Residence time: 30–60 minutes.

  • Automated quench systems: In-line addition of NaOH(aq) to terminate reactions.

Economic Benefits:

  • 40% reduction in solvent use compared to batch processes.

  • 90% yield at 10 kg/day production capacity.

Green Chemistry Adaptations

WO2014203045A1 emphasizes solvent selection and catalyst recovery:

Improvements:

  • Solvent: Cyclopentyl methyl ether (CPME) replaces dichloromethane (recyclability: 85%).

  • Catalyst: Immobilized lipases for enantioselective cyclopropane formation (ee >99%).

Comparative Analysis of Methods

Parameter Chloroformate Method Isocyanate Method Continuous Flow
Yield (%)75–8268–7285–90
Purity (%)95–9798–9999.5
Reaction Time (h)12–1818–240.5–1
ScalabilityModerateLowHigh
Environmental ImpactHigh (DCM use)ModerateLow (CPME)

Critical Challenges and Solutions

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation strategies include:

  • Low-temperature work-up (pH 7–8).

  • Stabilizing agents: Addition of 1% hydroquinone to inhibit radical-mediated decomposition.

Byproduct Formation

Common byproducts and their suppression:

  • tert-Butyl alcohol: Formed via hydrolysis; minimized by anhydrous conditions.

  • Diaryl ureas: Controlled by stoichiometric precision (amine:isocyanate ≤1:1.1).

Emerging Methodologies

Photocatalytic Carbamate Synthesis

Recent advances (unpublished data cited in WO2014203045A1) utilize visible-light catalysis for room-temperature reactions:

  • Catalyst: Ru(bpy)₃Cl₂ (0.5 mol%).

  • Light source: 450 nm LEDs.

  • Yield: 78% with 15-minute irradiation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation: The cyclopropyl ring can be oxidized under specific conditions to form ring-opened products.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 1-(4-fluorophenyl)cyclopropylamine and tert-butyl alcohol.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Ring-opened products with functionalized groups.

Scientific Research Applications

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropylcarbamates

Compounds with halogen substitutions on the phenyl ring are common analogs. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Similarity Score Key Applications/Notes
tert-Butyl 1-(4-fluorophenyl)cyclopropylcarbamate 1255574-58-3 C₁₄H₁₇FNO₂ 265.29 4-Fluorophenyl Reference Intermediate in LSD1 inhibitors
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 214973-83-8 C₁₄H₁₇BrNO₂ 326.20 4-Bromophenyl 0.96 Cross-coupling reactions
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl N/A Lab reagent; non-hazardous

Key Findings :

  • Electronic Effects : The 4-fluorophenyl group in the target compound offers enhanced electron-withdrawing properties compared to bromo or chloro analogs, influencing reactivity in coupling reactions and binding affinity in enzyme inhibition studies .
  • Molecular Weight : Bromine substitution increases molecular weight significantly (326.20 vs. 265.29), which may affect pharmacokinetic properties such as solubility and membrane permeability .

Cyclopropylcarbamates with Heteroatom Modifications

Variations in the carbamate or cyclopropane substituents alter physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features
tert-Butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate 161521-10-4 C₁₁H₂₀N₂O₄ 244.29 Methoxy(methyl)carbamoyl Precursor to aldehyde derivatives
tert-Butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate N/A C₁₃H₁₆BrN₂O₂ 309.19 5-Bromopyridinyl Used in kinase inhibitor synthesis

Key Findings :

  • Functional Group Diversity : The methoxy(methyl)carbamoyl group in CAS 161521-10-4 introduces additional hydrogen-bonding capacity, making it suitable for synthesizing aldehyde-containing intermediates .
  • Aromatic vs. Heteroaromatic Rings : Replacing the phenyl ring with a pyridinyl group (e.g., 5-bromopyridinyl) alters electronic properties and enhances solubility in polar solvents .

Biological Activity

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate (CAS No. 1255574-58-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, along with a summary of research findings.

Chemical Structure and Synthesis

This compound features a cyclopropane ring substituted with a tert-butyl group and a 4-fluorophenyl moiety. The general formula for this compound is C14H18FNO2C_{14}H_{18}FNO_2, with a molecular weight of approximately 251.3 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Cyclopropane : This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.
  • Carbamate Formation : The cyclopropane derivative is then reacted with tert-butyl isocyanate to form the carbamate linkage.
  • Fluorination : The introduction of the fluorine atom can be accomplished through electrophilic aromatic substitution or direct fluorination methods.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can act as inhibitors of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.

Inhibition Studies

Research has shown that related fluorinated cyclopropylamines exhibit selective inhibition of MAO A and B. For instance, the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of MAO A inhibition while having varying effects on MAO B activity . This suggests that this compound may similarly influence these pathways.

Antidepressant Potential

The compound's structural analogs have been investigated for their antidepressant properties, particularly focusing on their ability to inhibit MAO A, which is associated with mood regulation. The selectivity and potency of these compounds suggest potential therapeutic applications in treating depression .

Anticancer Activity

There is also emerging evidence that compounds with similar frameworks may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Fluorinated Phenylcyclopropylamines Investigated various derivatives for MAO inhibition; found that fluorination increases activity against MAO A .
Neuronal Nitric Oxide Synthase Inhibition Related compounds were shown to selectively inhibit nNOS, suggesting a role in neurodegenerative disease treatment .
Anticancer Properties Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, and how can researchers validate the purity of the product?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl carbamate precursors and cyclopropane derivatives. A validated protocol involves coupling 1-(4-fluorophenyl)cyclopropanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) under nitrogen atmosphere. Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy. Elemental analysis (deviation ±0.4%) ensures >95% purity .
  • Key Data :

Reagent/ConditionRole
Boc₂OCarbamylation agent
Et₃NBase catalyst
N₂ atmospherePrevents oxidation

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Stability is assessed via accelerated degradation studies under stress conditions (e.g., heat, light, humidity). For example, exposure to 40°C/75% relative humidity for 4 weeks, followed by HPLC analysis, can identify decomposition products like 4-fluorophenylcyclopropanamine. Store the compound in airtight containers at room temperature, shielded from light and moisture, as per SDS recommendations .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To verify cyclopropane ring integrity and tert-butyl group presence.
  • Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.148).
  • Elemental Analysis : To validate empirical formula (C₁₅H₁₈FNO₂) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodology : Optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (12–24 hours). Use coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to enhance carbamate formation efficiency. Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane vs. THF) to improve solubility .
  • Challenge : Cyclopropane ring strain may lead to side reactions; inert atmospheres (N₂/Ar) mitigate oxidation .

Q. What strategies address contradictory data on the compound’s stability in acidic/basic conditions?

  • Methodology : Conduct pH-dependent stability assays. For example, incubate the compound in buffers (pH 2–12) at 37°C and analyze degradation kinetics via LC-MS. Conflicting SDS data (e.g., stability in neutral vs. reactive in strong acids/bases ) suggest conditional instability; pre-experiment validation under specific lab conditions is critical.

Q. How can researchers reconcile discrepancies in hazard classifications across safety data sheets?

  • Methodology : Cross-reference SDS from multiple suppliers (e.g., ChemScene LLC vs. Kishida Chemical ). While some SDS classify the compound as non-hazardous, others note potential irritancy. Perform in vitro assays (e.g., skin sensitization via OECD 442D) to resolve contradictions. Default to stringent precautions (gloves, goggles, fume hood) regardless of supplier classifications .

Q. What approaches are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Methodology : Synthesize analogs with substitutions on the fluorophenyl or cyclopropane moieties. For example, replace fluorine with chlorine (C14H18ClNO2, MW 255.74 ) and test biological activity. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Preclinical assays (e.g., enzyme inhibition) validate SAR hypotheses .

Q. How should researchers address solubility challenges in biological assays?

  • Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrins. For aqueous solutions, use sonication or surfactants (e.g., Tween-80). If precipitation occurs, adjust pH or employ nanoformulation techniques. Note that the compound’s logP (4.17 ) indicates high lipophilicity, requiring tailored solubilization strategies .

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